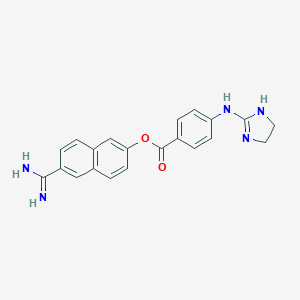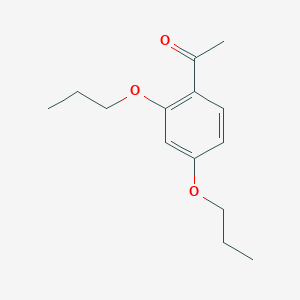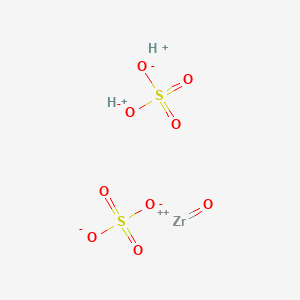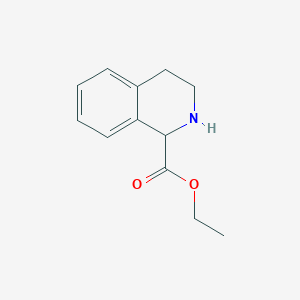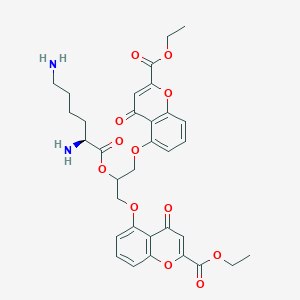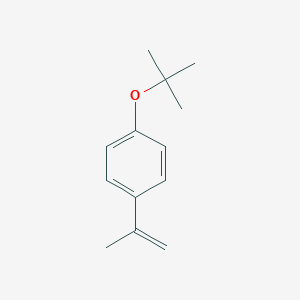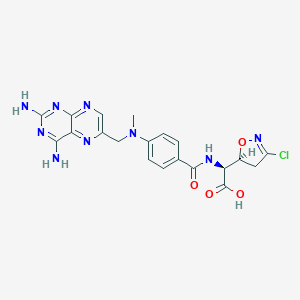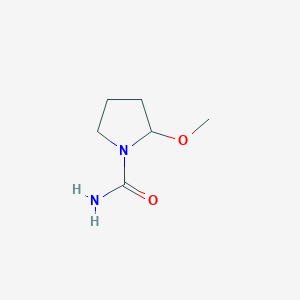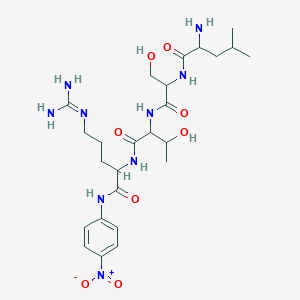
D-Leu-Ser-Thr-Arg p-nitroanilide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-Leu-Ser-Thr-Arg p-nitroanilide, also known as LSTR-pNA, is a synthetic peptide substrate that is widely used in biochemical research to study the activity of proteases. This peptide is composed of four amino acids, including D-leucine, serine, threonine, and arginine, and a p-nitroanilide group that serves as a chromogenic reporter molecule. LSTR-pNA is often used as a substrate for serine proteases, such as trypsin and chymotrypsin, and has been shown to be a valuable tool in the study of protease activity, mechanism of action, and inhibition.
作用机制
D-Leu-Ser-Thr-Arg p-nitroanilide is a chromogenic substrate that is cleaved by proteases at the peptide bond between the threonine and arginine residues. The cleavage of the peptide bond releases the p-nitroanilide group, which absorbs light at a specific wavelength and generates a colorimetric signal that can be measured using a spectrophotometer. The rate of substrate cleavage is proportional to the activity of the protease and can be used to measure enzyme kinetics and to screen for potential protease inhibitors.
生化和生理效应
Proteases play important roles in a wide range of biochemical and physiological processes, including protein degradation, blood clotting, inflammation, and immune response. The activity of proteases is tightly regulated in vivo, and dysregulation of protease activity has been implicated in a variety of disease processes, including cancer, Alzheimer's disease, and viral infections. D-Leu-Ser-Thr-Arg p-nitroanilide has been used to study the physiological and biochemical effects of protease activity and to identify potential targets for therapeutic intervention.
实验室实验的优点和局限性
D-Leu-Ser-Thr-Arg p-nitroanilide has several advantages as a substrate for protease activity assays. Firstly, it is a synthetic peptide that can be easily synthesized and modified to optimize substrate specificity. Secondly, the p-nitroanilide group generates a colorimetric signal that is easy to measure using a spectrophotometer, making it a convenient substrate for high-throughput screening assays. However, D-Leu-Ser-Thr-Arg p-nitroanilide also has some limitations. Firstly, it is a synthetic peptide that may not accurately reflect the substrate specificity of natural protease substrates. Secondly, the p-nitroanilide group can interfere with the binding of protease inhibitors, leading to false-positive results.
未来方向
There are several future directions for the use of D-Leu-Ser-Thr-Arg p-nitroanilide in scientific research. Firstly, the substrate could be modified to improve its specificity for different classes of proteases, such as metalloproteases or cysteine proteases. Secondly, D-Leu-Ser-Thr-Arg p-nitroanilide could be used in combination with other protease substrates and inhibitors to study the activity of protease networks and to identify potential therapeutic targets. Finally, D-Leu-Ser-Thr-Arg p-nitroanilide could be used in vivo to study the role of proteases in disease processes and to develop new protease-targeted therapies.
合成方法
D-Leu-Ser-Thr-Arg p-nitroanilide can be synthesized using solid-phase peptide synthesis (SPPS), a widely used technique for the chemical synthesis of peptides. This method involves building the peptide chain on a solid support, typically a resin, and coupling each amino acid in a stepwise fashion using a series of chemical reactions. The p-nitroanilide group is typically introduced at the C-terminus of the peptide chain using a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a protected form of p-nitroaniline.
科学研究应用
D-Leu-Ser-Thr-Arg p-nitroanilide has been widely used in scientific research to study the activity of proteases, including serine proteases, cysteine proteases, and metalloproteases. This peptide substrate is commonly used in enzyme assays to measure protease activity and to screen for potential protease inhibitors. D-Leu-Ser-Thr-Arg p-nitroanilide has also been used to study the mechanism of action of proteases, including the kinetics of substrate cleavage and the role of specific amino acid residues in substrate recognition. In addition, D-Leu-Ser-Thr-Arg p-nitroanilide has been used to investigate the physiological and biochemical effects of protease activity, including the role of proteases in disease processes such as cancer and inflammation.
属性
CAS 编号 |
108321-44-4 |
|---|---|
产品名称 |
D-Leu-Ser-Thr-Arg p-nitroanilide |
分子式 |
C25H41N9O8 |
分子量 |
595.6 g/mol |
IUPAC 名称 |
2-amino-N-[1-[[1-[[5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]-4-methylpentanamide |
InChI |
InChI=1S/C25H41N9O8/c1-13(2)11-17(26)21(37)32-19(12-35)23(39)33-20(14(3)36)24(40)31-18(5-4-10-29-25(27)28)22(38)30-15-6-8-16(9-7-15)34(41)42/h6-9,13-14,17-20,35-36H,4-5,10-12,26H2,1-3H3,(H,30,38)(H,31,40)(H,32,37)(H,33,39)(H4,27,28,29) |
InChI 键 |
QTQDIOGTLZJSHD-UHFFFAOYSA-N |
SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N |
规范 SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N |
序列 |
LSXR |
同义词 |
D-LEU-SER-THR-ARG P-NITROANILIDE |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



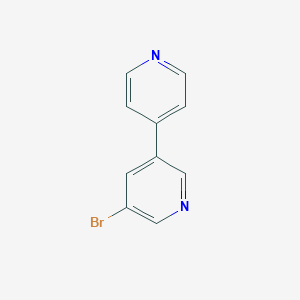
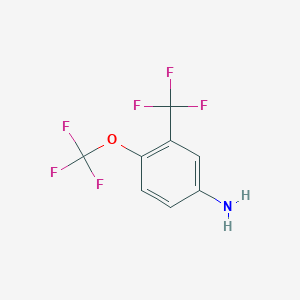
![2,4-Dichloro-5-[(ethylthio)methyl]pyrimidine](/img/structure/B35183.png)
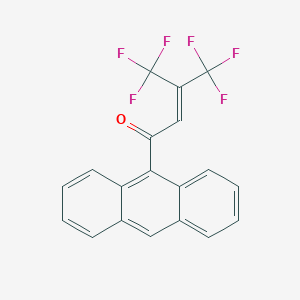
![2-Aminobenzo[d]thiazole-5-carbonitrile](/img/structure/B35190.png)
